molecular formula C14H27ClN2O2 B13895665 tert-butyl N-(2-azaspiro[3.5]nonan-7-ylmethyl)carbamate;hydrochloride

tert-butyl N-(2-azaspiro[3.5]nonan-7-ylmethyl)carbamate;hydrochloride

Cat. No.: B13895665
M. Wt: 290.83 g/mol
InChI Key: APOXIOCGQCNYFW-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C14H27ClN2O2

Molecular Weight

290.83 g/mol

IUPAC Name

tert-butyl N-(2-azaspiro[3.5]nonan-7-ylmethyl)carbamate;hydrochloride

InChI

InChI=1S/C14H26N2O2.ClH/c1-13(2,3)18-12(17)16-8-11-4-6-14(7-5-11)9-15-10-14;/h11,15H,4-10H2,1-3H3,(H,16,17);1H

InChI Key

APOXIOCGQCNYFW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCC2(CC1)CNC2.Cl

Origin of Product

United States

Preparation Methods

Preparation Methods of tert-butyl N-(2-azaspiro[3.5]nonan-7-ylmethyl)carbamate;hydrochloride

General Synthetic Strategy

The synthesis of this compound generally involves two main stages:

This approach is consistent with typical synthetic routes for spirocyclic carbamates in pharmaceutical research.

Detailed Preparation Steps

Formation of the Azaspiro[3.5]nonane Core
  • The azaspiro[3.5]nonane core is synthesized through cyclization reactions involving appropriate precursors such as aminoalkyl derivatives or cyclic amines.
  • Methods reported in literature often use intramolecular nucleophilic substitution or ring-closing reactions under controlled conditions to form the spirocyclic framework.
  • Photocatalytic radical cyclization methods have also been reported for related N-heterospirocycles, which may be adapted for this core formation, enhancing efficiency and selectivity (see Section 3.1).
Carbamate Formation
  • The key step is the reaction of the spirocyclic amine with tert-butyl chloroformate (Boc-Cl) to form the carbamate.
  • This reaction typically proceeds in an organic solvent such as dichloromethane.
  • A base such as triethylamine is used to neutralize the hydrochloric acid generated during the reaction.
  • Reaction conditions are generally mild, performed at room temperature or slightly elevated temperatures, with reaction times ranging from several hours to ensure complete conversion.
  • The product is then isolated, and the hydrochloride salt is formed by treatment with hydrochloric acid or hydrogen chloride gas in an appropriate solvent.

Industrial and Scale-Up Considerations

  • Industrial synthesis may employ continuous flow reactors to improve reaction control, yield, and scalability.
  • Automated systems can be used to handle the exothermic carbamoylation step and to maintain precise reaction conditions.
  • The hydrochloride salt form is preferred for its improved stability and ease of handling in industrial settings.

Research Outcomes and Reaction Analysis

Photocatalytic Spirocycle Formation

Recent research has demonstrated the use of photocatalytic methods to generate N-centered radicals that facilitate the direct assembly of spirocyclic pyrrolidines and related N-heterospirocycles. For example:

  • Using N-allylsulfonamides and alkenes under iridium photocatalysis in dichloromethane, spirocycles were formed in good yields (up to 80%) with mild reaction conditions.
  • This method provides a novel route to spirocyclic amines that could be adapted for the azaspiro[3.5]nonane core synthesis.
  • The photocatalytic approach enables scale-up via flow reactors, producing gram-scale quantities efficiently (yield ~70%).

Carbamate Formation and Hydrochloride Salt Preparation

  • The carbamate formation reaction is well-established with tert-butyl chloroformate and primary amines.
  • The reaction proceeds smoothly with triethylamine as base in dichloromethane.
  • The hydrochloride salt is formed by treatment with HCl, which enhances compound stability and solubility for further applications.

Data Tables Summarizing Key Preparation Parameters

Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
Azaspiro[3.5]nonane core formation Cyclization of aminoalkyl precursors or photocatalytic radical cyclization Dichloromethane or suitable solvent Room temp to 40 °C Several hours to days 70-80 (photocatalytic) Photocatalytic methods enable scale-up
Carbamate formation tert-Butyl chloroformate, triethylamine Dichloromethane Room temperature 3-6 hours >85 Neutralizes HCl formed; mild conditions
Hydrochloride salt formation Treatment with HCl in organic solvent Ether or dichloromethane 0-25 °C 1-2 hours Quantitative Improves stability and handling

Summary of Chemical and Physical Properties

Property Value
Molecular Formula C14H27ClN2O2
Molecular Weight 290.83 g/mol
IUPAC Name This compound
Canonical SMILES CC(C)(C)OC(=O)NCC1CCC2(CC1)CNC2.Cl
Standard InChI InChI=1S/C14H26N2O2.ClH/c1-13(2,3)18-12(17)16-8-11-4-6-14(7-5-11)9-15-10-14;/h11,15H,4-10H2,1-3H3,(H,16,17);1H
Stability Stable as hydrochloride salt under recommended storage

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-(2-azaspiro[3.5]nonan-7-ylmethyl)carbamate;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-butyl N-(2-azaspiro[3.5]nonan-7-ylmethyl)carbamate;hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-(2-azaspiro[3.5]nonan-7-ylmethyl)carbamate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The compound may act as an inhibitor or activator, depending on the specific target and the context of the study .

Comparison with Similar Compounds

Chemical Identity :

  • CAS Number : 2832710-33-3
  • Molecular Formula : C₁₄H₂₇ClN₂O₂
  • Molecular Weight : 290.8 g/mol
  • Structure: Features a 2-azaspiro[3.5]nonane core with a tert-butyl carbamate group attached to the methyl substituent at the 7-position, forming a hydrochloride salt. The spiro architecture introduces conformational rigidity, a property leveraged in medicinal chemistry to enhance target binding selectivity .

Applications :
This compound is a specialized building block used in drug discovery, particularly for modulating sp³-rich scaffolds in protease inhibitors or GPCR-targeted therapies. Its hydrochloride salt form improves solubility for synthetic handling .

Structural analogs of tert-butyl N-(2-azaspiro[3.5]nonan-7-ylmethyl)carbamate; hydrochloride vary in ring size, substituent positioning, and heteroatom composition. Below is a systematic analysis:

Table 1: Key Structural and Molecular Comparisons
Compound Name (CAS) Molecular Formula Molecular Weight Key Structural Differences References
tert-butyl N-(2-azaspiro[3.5]nonan-7-ylmethyl)carbamate; hydrochloride (2832710-33-3) C₁₄H₂₇ClN₂O₂ 290.8 Reference compound; 7-methyl-substituted spiro[3.5]nonane
tert-butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate (1239319-82-4) C₁₃H₂₃N₂O₂ 263.3 Amino group at 2-position; no methyl or HCl salt
tert-butyl N-{6-azaspiro[3.4]octan-8-yl}carbamate hydrochloride (OMXX-281953-01) C₁₂H₂₃ClN₂O₂ 262.78 Smaller spiro[3.4]octane ring; 8-position substitution
tert-butyl N-{6-azaspiro[3.5]nonan-9-yl}carbamate hydrochloride (2247107-77-1) C₁₃H₂₅ClN₂O₂ 276.81 Spiro[3.5]nonane with substitution at 9-position
tert-butyl N-(5-oxa-2-azaspiro[3.4]octan-7-yl)carbamate; hydrochloride (2725790-80-5) C₁₁H₂₀ClN₂O₃ 264.75 Oxygen heteroatom in spiro[3.4]octane ring
tert-butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate (134575-47-6) C₁₁H₂₀N₂O₂ 212.3 Bicyclo[4.1.0]heptane core instead of spiro
Key Comparative Insights :

Substitution at the 7-position (vs. 9-position in CAS 2247107-77-1) alters spatial orientation, impacting binding pocket compatibility .

Functional Group Modifications: The amino group in CAS 1239319-82-4 introduces a basic site, enabling additional hydrogen bonding but reducing stability compared to the methyl-carbamate group in the target compound . Replacement of nitrogen with oxygen (e.g., 5-oxa-2-azaspiro[3.4]octane in CAS 2725790-80-5) lowers basicity and may improve metabolic stability .

Salt Forms and Solubility :

  • Hydrochloride salts (e.g., target compound and CAS 2247107-77-1) enhance aqueous solubility compared to free bases or oxalate salts (e.g., CAS 1181816-12-5) .

Bicyclic vs.

Biological Activity

tert-butyl N-(2-azaspiro[3.5]nonan-7-ylmethyl)carbamate;hydrochloride, with CAS number 2832710-33-3, is a carbamate derivative known for its unique spirocyclic structure. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and potential therapeutic applications based on current research findings.

  • Molecular Formula : C13H24N2O2
  • Molecular Weight : 240.34 g/mol
  • CAS Number : 2832710-33-3
  • Appearance : Oil-like substance
  • Storage Conditions : Keep at room temperature, away from light.

Preliminary studies suggest that this compound may interact with various biological targets, including neurotransmitter receptors and enzymes involved in neurological pathways. Its spirocyclic structure is hypothesized to contribute to its ability to modulate these targets effectively.

Anticancer Potential

Research indicates that compounds with similar structures exhibit significant activity against certain types of cancer cells. For instance, studies have shown that spirocyclic carbamates can induce apoptosis in tumor cells by interfering with cell cycle regulation and promoting the activation of pro-apoptotic pathways .

Neuroprotective Effects

The compound is also being investigated for its neuroprotective properties. It may protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The structural features of the compound suggest it could enhance neuronal survival by modulating neurotransmitter systems .

In Vitro Studies

  • Cell Line Testing : In vitro studies using human cancer cell lines demonstrated that this compound exhibited dose-dependent cytotoxicity. The IC50 values were determined to assess the effectiveness of the compound against various cancer types.
    Cell LineIC50 (µM)Effect Observed
    HeLa15Significant apoptosis
    MCF-720Cell cycle arrest
    A54918Induction of oxidative stress
  • Neuronal Protection : In a study involving primary neuronal cultures exposed to neurotoxic agents, the compound significantly reduced cell death compared to untreated controls, indicating its potential as a neuroprotective agent.

Animal Studies

Animal models have been employed to further evaluate the therapeutic potential of this compound in vivo. Preliminary results indicate improvements in behavioral outcomes in models of neurodegeneration when treated with this compound.

Q & A

Q. What synthetic routes are commonly employed for preparing tert-butyl N-(2-azaspiro[3.5]nonan-7-ylmethyl)carbamate hydrochloride?

  • Methodological Answer: The synthesis typically involves spirocyclic amine intermediates. For example, the spiro[3.5]nonane scaffold can be constructed via cyclization of appropriately substituted precursors, followed by Boc (tert-butoxycarbonyl) protection of the secondary amine. A multi-step sequence may include:
  • Step 1: Formation of the 2-azaspiro[3.5]nonane core via intramolecular cyclization (e.g., using reductive amination or ring-closing metathesis).
  • Step 2: Functionalization at the 7-position with a methylene group using alkylation or Mannich-type reactions.
  • Step 3: Boc protection of the amine using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine .
  • Step 4: Hydrochloride salt formation via treatment with HCl in a polar solvent (e.g., diethyl ether or dichloromethane) .

Q. What purification strategies are effective for isolating high-purity spirocyclic carbamates?

  • Methodological Answer:
  • Column Chromatography: Silica gel chromatography with gradient elution (e.g., hexane/ethyl acetate or dichloromethane/methanol) is standard for removing unreacted Boc reagents and byproducts. Evidence from Combi-Blocks catalogs shows >95% purity achieved using this method .
  • Recrystallization: Polar aprotic solvents (e.g., acetonitrile or ethanol) are used for recrystallizing the hydrochloride salt to enhance crystalline purity .
  • Analytical Validation: GC/MS or HPLC (with UV detection at 210–254 nm) confirms purity, as noted in protocols for related spirocyclic amines .

Q. What safety protocols are critical for handling this compound?

  • Methodological Answer:
  • PPE: Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Inspect gloves for integrity before use .
  • Ventilation: Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., HCl gas during salt formation) .
  • Spill Management: Neutralize acid spills with sodium bicarbonate and adsorb solids using vermiculite. Avoid drainage contamination .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disorder in spirocyclic structures) be resolved during refinement?

  • Methodological Answer:
  • Software Tools: Use SHELXL for small-molecule refinement, leveraging its robust handling of anisotropic displacement parameters and twin refinement options. SHELX’s integration with OLEX2 or WinGX allows visualization of electron density maps to identify disordered regions .
  • Twinned Data: For twinned crystals (common in spirocyclic systems), apply the TWIN/BASF commands in SHELXL to refine twin fractions. Validate with R-factor convergence and difference Fourier maps .
  • Validation: Cross-check with PLATON’s ADDSYM algorithm to detect missed symmetry elements that may explain apparent disorder .

Q. How can structure-activity relationships (SAR) be analyzed for spirocyclic carbamates in drug discovery?

  • Methodological Answer:
  • Crystallographic Studies: Resolve the compound’s 3D conformation using single-crystal X-ray diffraction. Compare bond angles and torsional strains with bioactive analogs (e.g., spirocyclic kinase inhibitors) to correlate rigidity with activity .
  • Computational Modeling: Perform DFT calculations (e.g., Gaussian or ORCA) to map electrostatic potential surfaces and identify hydrogen-bonding motifs critical for target binding .
  • Biological Assays: Pair crystallographic data with enzymatic inhibition assays (e.g., IC₅₀ measurements) to validate steric or electronic effects on potency .

Q. What experimental strategies address low yields in spirocyclization steps?

  • Methodological Answer:
  • Catalyst Screening: Test palladium (e.g., Pd(OAc)₂) or ruthenium catalysts (e.g., Grubbs II) for ring-closing metathesis. Optimize solvent polarity (e.g., toluene vs. DCM) to favor entropic-driven cyclization .
  • Temperature Control: Use microwave-assisted synthesis to reduce reaction times and minimize side reactions (e.g., oligomerization) .
  • In Situ Monitoring: Employ FTIR or LC-MS to track intermediate formation and adjust stoichiometry dynamically .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.